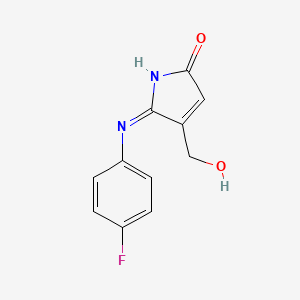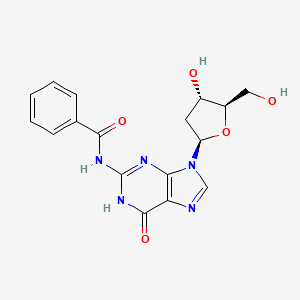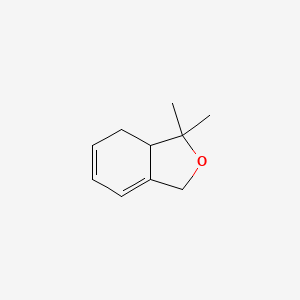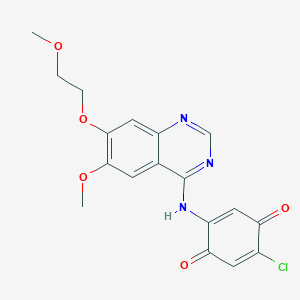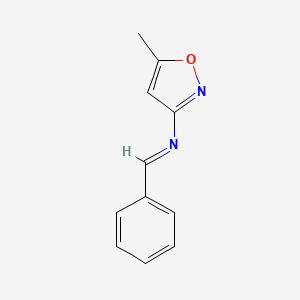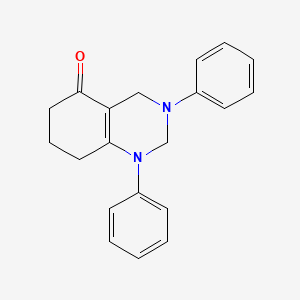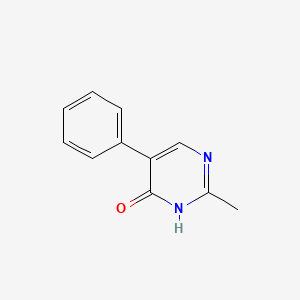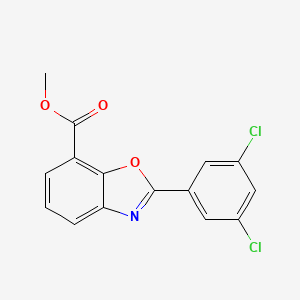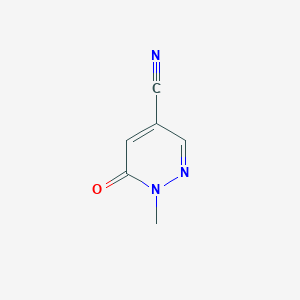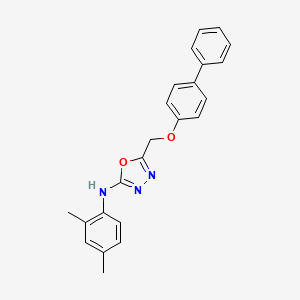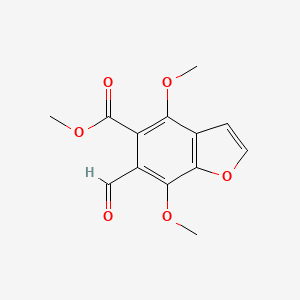
Copper(II) (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is a coordination compound where copper(II) ion is complexed with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate typically involves the reaction of copper(II) salts with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate complex formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Substitution: Ligand exchange reactions can occur, where the ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand is replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for diseases involving copper metabolism.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand may also play a role in stabilizing the copper ion and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands, used in similar applications.
Copper(II) sulfate: A widely used copper(II) compound with different chemical properties.
Copper(II) chloride: Another common copper(II) compound with distinct reactivity.
Uniqueness
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is unique due to the specific structure of its ligand, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other copper(II) compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H32CuN2O10 |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
Clé InChI |
QUFKSSHMEXRJCK-UBKPKTQASA-L |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Cu+2] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




